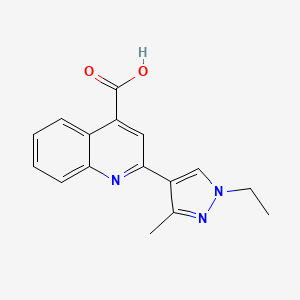

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-ethyl-3-methylpyrazol-4-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-19-9-13(10(2)18-19)15-8-12(16(20)21)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHQKDHCLHCDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the pyrazolyl group. Common synthetic routes include:

Skraup Synthesis: This method involves the reaction of aniline derivatives with glycerol and sulfuric acid to form quinoline.

Biltz Synthesis: This method uses o-aminophenol and aldehydes in the presence of an acid catalyst to form quinoline derivatives.

Substitution Reactions: The pyrazolyl group can be introduced through nucleophilic substitution reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group participates in peptide-like couplings to generate bioactive derivatives:

Notably, HATU-mediated couplings preserve stereochemistry (>95% ee retention) in kinase inhibitor syntheses .

Condensation and Cyclocondensation

The quinoline-pyrazole system undergoes regioselective reactions:

a. Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

textQuinoline-4-COOH + NC-CH2-CN → Quinoline-C(CH2CN)=CH-COOR (Δ, 80°C)

Yields: 62–78% under Fe₃O₄@SiO₂ nanocatalyst .

b. Friedel-Crafts Hydroxyalkylation

Electrophilic substitution at pyrazole C-4:

| Electrophile | Product Type | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Chalcone derivatives | AcOH, reflux, 6 h | 55% | |

| 1-Naphthol | Fused pyranoquinolines | L-proline catalyst, 70°C | 81% |

Coordination Chemistry

The carboxylic acid and pyrazole N-atoms act as polydentate ligands:

X-ray crystallography confirms octahedral geometry for Cu(II) complexes with O(carboxyl), N(pyrazole), and N(quinoline) coordination .

Biological Derivatization

a. Prodrug Synthesis

Esterification with PEGylated alcohols enhances water solubility:

textQuinoline-4-COOH + HO(CH₂CH₂O)₃CH₃ → PEG-ester (Solubility: 34 mg/mL vs. 2.1 mg/mL for parent acid)

b. Sulfonamide Formation

Reaction with arylsulfonyl chlorides yields antitumor candidates (IC₅₀ = 0.8–3.2 μM vs. MCF-7) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Recent advances in nanocatalyzed condensations and stereoselective couplings have expanded its synthetic utility, though challenges remain in controlling regioselectivity during electrophilic substitutions.

Scientific Research Applications

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Quinoline-4-carboxylic Acids

(a) 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid

- Structure : Differs by having a methyl group instead of ethyl at the pyrazole N1 position.

- Molecular Weight : 253.26 g/mol (C₁₄H₁₁N₃O₂) .

- Properties : Higher solubility in polar solvents compared to ethyl-substituted analogs due to reduced hydrophobicity.

- Synthesis : Synthesized via similar routes, with purity up to 99.999% achievable for pharmaceutical applications .

(b) 2-(1-Methyl-1H-pyrazol-3-yl)quinoline-4-carboxylic Acid

- Structure : Pyrazole substitution at position 3 instead of 4.

- Molecular Weight : 253.26 g/mol (C₁₄H₁₁N₃O₂) .

- Impact : Positional isomerism may alter electronic distribution, affecting reactivity and biological activity.

(c) 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid

- Structure : Replaces pyrazole with a thiophene ring.

Aryl-Substituted Quinoline-4-carboxylic Acids

(a) 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

- Structure : Substituted with a 4-bromophenyl group.

- Molecular Weight: 342.17 g/mol (C₁₆H₁₀BrNO₂) .

- Synthesis : Yield ~51–63% via crystallization in EtOAc .

- Applications : Bromine’s electron-withdrawing effect may stabilize the molecule in metabolic pathways, extending half-life .

(b) 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid

- Structure : Features a 4-methoxyphenyl group.

- Molecular Weight: 280.09 g/mol (C₁₇H₁₃NO₃) .

- Impact: Methoxy groups improve solubility and may enhance interactions with polar amino acids in target proteins .

(c) 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Heterocyclic Derivatives

(a) 2-(1,3-Thiazol-2-yl)quinoline-4-carboxylic Acid

- Structure : Substituted with a thiazole ring.

- Synthesis : Prepared via coupling reactions (e.g., with thio semicarbazide and POCl₃) .

- Applications : Thiazole’s sulfur atom may facilitate metal coordination, useful in enzyme inhibition .

(b) N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Structural and Functional Analysis

Substituent Effects on Properties

Biological Activity

Overview

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that integrates the structural features of quinoline and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique combination of these two moieties imparts distinct chemical and biological characteristics, making it a subject of interest for various therapeutic applications.

Molecular Formula: C16H15N3O2

Molecular Weight: 281.309 g/mol

CAS Number: 956393-75-2

The compound features a quinoline ring fused with a pyrazole moiety, which enhances its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology: Disc diffusion method was employed to assess the inhibitory effect.

- Results: The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.

-

Anticancer Activity Assessment

- Objective: To investigate the cytotoxic effects on MCF-7 (breast cancer) cells.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

Research Findings

Q & A

Basic Questions

What are the primary synthetic routes for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?

The compound can be synthesized via modified Doebner reactions , which involve three-component condensation of arylamines, aldehydes, and pyruvic acid derivatives. For example, V₂O₅/Fe₃O₄-catalyzed reactions in aqueous media have been used to prepare analogous 2-arylquinoline-4-carboxylic acids under mild conditions . Alternative methods include Pfitzinger reactions , where isatin derivatives react with ketones in alkaline media to form quinoline scaffolds . Optimization of catalysts (e.g., transition metals) and solvent systems (e.g., water or ethanol) is critical for yield improvement.

How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., pyrazole and quinoline ring orientations) .

- Spectroscopy :

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

How can synthetic contradictions (e.g., low yield, byproducts) be resolved?

Contradictions often arise from competing reaction pathways. For example:

- Byproduct formation : In Doebner reactions, excess aldehyde may lead to dimerization. Mitigation strategies include stoichiometric control and catalyst screening (e.g., Fe₃O₄ nanoparticles improve regioselectivity) .

- Low solubility : The carboxylic acid group can hinder reaction progress. Derivatization (e.g., ester protection) or polar aprotic solvents (e.g., DMF) may enhance solubility .

Data Table : Comparison of Catalytic Systems for Doebner Reaction

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| V₂O₅/Fe₃O₄ | Water | 78 | 95 | |

| None | Ethanol | 45 | 80 |

What strategies are used to study structure-activity relationships (SAR) for biological activity?

- Functional group modulation : Replace the ethyl group on the pyrazole with bulkier substituents (e.g., adamantyl) to assess steric effects on antituberculosis activity .

- Electron-withdrawing groups : Introduce fluorine or nitro groups on the quinoline ring to enhance binding to bacterial enzymes (e.g., enoyl-ACP reductase) .

- In silico docking : Molecular dynamics simulations predict interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .

How can stability issues (e.g., degradation under light/heat) be addressed?

- Storage : Store at –20°C in inert atmospheres to prevent oxidation of the pyrazole moiety .

- Lyophilization : Convert the carboxylic acid to a stable sodium salt for long-term storage .

- Degradation profiling : Use HPLC-MS to identify breakdown products (e.g., decarboxylated derivatives) under accelerated stability conditions .

Methodological Guidance for Biological Evaluation

What assays are suitable for antimicrobial testing?

- Microplate dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–72 hours .

- Resazurin assay : Quantify metabolic inhibition in Mycobacterium tuberculosis .

How to address discrepancies in biological data across studies?

- Standardize protocols : Use CLSI/M7-A6 guidelines for MIC determination to reduce inter-lab variability .

- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

- Dose-response curves : Perform triplicate experiments to ensure reproducibility of IC₅₀ values .

Advanced Analytical Challenges

How to resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Differentiate proton-proton couplings in crowded regions (e.g., aromatic protons on quinoline vs. pyrazole) .

- Deuterated solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening of the carboxylic acid proton .

What computational methods validate electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to confirm conjugation effects .

Safety and Handling

- Toxicity : Limited data available. Assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, goggles) .

- Waste disposal : Neutralize carboxylic acid with sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.